molecular formula C20H20O6 B192381 Sigmoidin B CAS No. 87746-47-2

Sigmoidin B

Cat. No.: B192381
CAS No.: 87746-47-2
M. Wt: 356.4 g/mol
InChI Key: SFQIGPZCFNTPOD-KRWDZBQOSA-N
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Description

Sigmoidin B is a tetrahydroxyflavanone, specifically a prenylated flavanone, isolated from the plant Erythrina sigmoidea. This compound is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, 3’, and 4’, and a prenyl group at position 5’. This compound exhibits significant anti-inflammatory and antioxidant activities .

Scientific Research Applications

Sigmoidin B has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sigmoidin B typically involves the prenylation of flavanone derivativesThe final step involves the addition of the prenyl group under controlled conditions .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the bark of Erythrina sigmoidea. The extraction process involves the use of methanol as a solvent, followed by purification steps to isolate the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sigmoidin B exerts its effects primarily through its antioxidant and anti-inflammatory properties. It acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress. Additionally, it inhibits the metabolism of arachidonic acid, specifically as a selective inhibitor of 5-lipoxygenase, which plays a role in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: Sigmoidin B is unique due to its specific prenylation pattern and its potent anti-inflammatory and antioxidant activities. Unlike Sigmoidin A, which has a stronger effect on leukotriene B4 production, this compound shows a more pronounced effect on histamine release and phospholipase A2-induced edema .

Properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236606
Record name Sigmoidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87746-47-2
Record name Sigmoidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87746-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sigmoidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087746472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sigmoidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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